molecular formula C10H12O2 B189061 2-Isopropylbenzoic acid CAS No. 2438-04-2

2-Isopropylbenzoic acid

Cat. No. B189061
CAS RN: 2438-04-2
M. Wt: 164.2 g/mol
InChI Key: BANZVKGLDQDFDV-UHFFFAOYSA-N
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Description

2-Isopropylbenzoic acid, also known by its CAS Number 2438-04-2, is a chemical compound with the empirical formula C10H12O2 . It has a molecular weight of 164.20 .


Molecular Structure Analysis

The molecular structure of 2-Isopropylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (COOH) and an isopropyl group (CH(CH3)2) .


Physical And Chemical Properties Analysis

2-Isopropylbenzoic acid is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 269.9±19.0 °C at 760 mmHg, and a flash point of 127.3±16.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Steric Effects and Steric Inhibition of Resonance : This study explored the steric effects of the isopropyl group in 2-isopropylbenzoic acid on properties such as enthalpies of formation, gas-phase acidities, and IR spectra. It was found that the steric effects of the isopropyl group are relatively small, similar to that of a methyl group (Fiedler et al., 1999).

  • Synthesis from β-Pinene : This paper discusses the synthesis of p-isopropylbenzoic acid from β-pinene, presenting a new approach to synthesis through a sequence of oxidation, ring-opening, and dehydrogenation, achieving an overall yield of 29.9% (Jin Jian-zhong & Ha Chengyong, 2006).

  • Comparative Reactivity in Metalloporphyrin-Catalyzed Oxygenation : This research compares the reactivity of 2-iodylbenzoic acid isopropyl ester with other iodine oxidants in metalloporphyrin-catalyzed oxygenation of hydrocarbons, demonstrating its efficacy as an alternative to iodosylbenzene (Geraskin et al., 2009).

  • Oxygen Atom Origin in C-H Bond Oxidations : This study investigated the oxidation of 4-isopropylbenzoic acid, indicating that the oxygen atoms incorporated into the hydroxylation product partially came from water. This provides insights into the mechanisms of metalloporphyrin-catalyzed oxidations (Balahura et al., 1997).

  • Synthesis of Nateglinide cis-Isomer : This paper describes the hydrogenation of 4-isopropylbenzoic acid to synthesize nateglinide cis-isomer, a reference compound in the quality control of nateglinide (Wu Qiu-ye, 2007).

Safety and Hazards

2-Isopropylbenzoic acid is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H317, indicating that it is toxic if swallowed and may cause an allergic skin reaction . The precautionary statements include P261 - P264 - P270 - P280 - P301 + P310 - P302 + P352, advising to avoid breathing dust, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves, and if on skin or swallowed, wash with plenty of water .

properties

IUPAC Name

2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANZVKGLDQDFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901047
Record name o-Isopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylbenzoic acid

CAS RN

2438-04-2
Record name Benzoic acid, 2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Isopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the steric bulk of the isopropyl group in 2-isopropylbenzoic acid influence its properties compared to other substituted benzoic acids?

A1: [] The isopropyl group in 2-isopropylbenzoic acid exhibits intriguing steric effects. Unlike 2-tert-butylbenzoic acid, which adopts a single conformation, 2-isopropylbenzoic acid exists in two planar conformations in equilibrium. This conformational flexibility results in a steric effect closer to that of a methyl group rather than the bulkier tert-butyl group. This has significant implications for its acidity. In the gas phase, its acidity is influenced by pole/induced dipole interactions in the anion, similar to 2-methylbenzoic acid. Interestingly, in 3-isopropylbenzoic acid, the isopropyl group exerts a steric influence resembling tert-butyl more than methyl, highlighting the importance of positional effects. In solvents like methanol and dimethyl sulfoxide, these steric effects and the pole/induced dipole interactions are attenuated, positioning the isopropyl group's impact between methyl and tert-butyl on the steric substituent constant scale.

Q2: Can cerium(IV) carboxylate act as a photocatalyst for reactions involving 2-isopropylbenzoic acid?

A2: [] Yes, research indicates that cerium(IV) carboxylates, generated in situ by mixing Ce(OtBu)4 with carboxylic acids like 2-isopropylbenzoic acid, function as efficient photocatalysts under blue light irradiation and in the presence of air. Specifically, cerium(IV) carboxylate catalyzes the direct lactonization of 2-isopropylbenzoic acid, yielding the corresponding peroxy lactone and γ-lactone. This reaction proceeds through an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) mechanism. Notably, the hexanuclear Ce(IV) carboxylate clusters formed in the reaction mixture and their ligand-to-metal charge transfer characteristics contribute to the high catalytic efficiency observed in transforming the carboxylate ligands into carboxyl radicals.

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